Cas no 2171481-70-0 (4-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methoxybutanoic acid)

4-2-(Ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methoxybutanoic acid is a specialized protected amino acid derivative used in peptide synthesis. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and an ethyl ester moiety that can be selectively deprotected under mild conditions. The methoxybutanoic acid backbone enhances solubility in organic solvents, facilitating efficient coupling reactions. This compound is particularly valuable for introducing modified residues into peptide sequences, enabling precise control over peptide structure and function. Its stability under standard SPPS conditions minimizes side reactions, making it a reliable intermediate for complex peptide assembly.
4-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methoxybutanoic acid structure
2171481-70-0 structure
Product name:4-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methoxybutanoic acid
CAS No:2171481-70-0
MF:C25H28N2O8
MW:484.498427391052
CID:6567897
PubChem ID:165538563

4-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methoxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methoxybutanoic acid
    • EN300-1511728
    • 4-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methoxybutanoic acid
    • 2171481-70-0
    • Inchi: 1S/C25H28N2O8/c1-3-34-24(31)22(23(30)26-13-15(33-2)12-21(28)29)27-25(32)35-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,22H,3,12-14H2,1-2H3,(H,26,30)(H,27,32)(H,28,29)
    • InChI Key: OXRVTHWULDITOS-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)OCC)C(NCC(CC(=O)O)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 484.18456586g/mol
  • Monoisotopic Mass: 484.18456586g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 13
  • Complexity: 738
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 140Ų

4-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methoxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1511728-1.0g
4-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methoxybutanoic acid
2171481-70-0
1g
$0.0 2023-06-05
Enamine
EN300-1511728-250mg
4-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methoxybutanoic acid
2171481-70-0
250mg
$1564.0 2023-09-27
Enamine
EN300-1511728-2500mg
4-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methoxybutanoic acid
2171481-70-0
2500mg
$3332.0 2023-09-27
Enamine
EN300-1511728-1000mg
4-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methoxybutanoic acid
2171481-70-0
1000mg
$1701.0 2023-09-27
Enamine
EN300-1511728-50mg
4-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methoxybutanoic acid
2171481-70-0
50mg
$1428.0 2023-09-27
Enamine
EN300-1511728-5000mg
4-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methoxybutanoic acid
2171481-70-0
5000mg
$4930.0 2023-09-27
Enamine
EN300-1511728-10000mg
4-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methoxybutanoic acid
2171481-70-0
10000mg
$7312.0 2023-09-27
Enamine
EN300-1511728-500mg
4-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methoxybutanoic acid
2171481-70-0
500mg
$1632.0 2023-09-27
Enamine
EN300-1511728-100mg
4-[2-(ethyl carboxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methoxybutanoic acid
2171481-70-0
100mg
$1496.0 2023-09-27

4-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methoxybutanoic acid Related Literature

Additional information on 4-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methoxybutanoic acid

4-2-(Ethyl Carboxy)-2-{(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino)Acetamido-3-Methoxybutanoic Acid: A Comprehensive Overview

4-2-(Ethyl Carboxy)-2-{(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino)Acetamido-3-Methoxybutanoic Acid, with the CAS number 2171481-70-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, often abbreviated as Fmoc-Ac-OEt-Bu-Ome, is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an ethyl carboxy group, and a methoxybutanoic acid moiety. These structural features make it a versatile building block for various applications in drug delivery systems, bioconjugation, and advanced materials.

The synthesis of this compound typically involves multi-step reactions, including nucleophilic acyl substitution and coupling reactions. The presence of the Fmoc group allows for precise control over reactivity during synthesis, making it an ideal intermediate for constructing more complex molecules. Recent studies have highlighted its potential as a precursor for peptide-based drugs, where its ability to stabilize reactive intermediates is particularly advantageous. For instance, researchers have demonstrated its use in the synthesis of bioactive peptides with enhanced stability and bioavailability.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its solubility profile makes it suitable for use in various organic synthesis protocols. Additionally, the compound's stability under physiological conditions has been evaluated, showing minimal degradation over extended periods, which is a critical factor for its application in biomedical fields.

Recent advancements in computational chemistry have enabled detailed molecular modeling of this compound. Using density functional theory (DFT), researchers have elucidated the electronic structure and reactivity patterns of the molecule. These studies reveal that the Fmoc group plays a pivotal role in modulating the electronic environment of the molecule, influencing its reactivity in both acidic and basic conditions. Such insights are invaluable for optimizing synthetic pathways and predicting the behavior of related compounds.

The application of this compound extends beyond traditional organic synthesis. It has been employed as a ligand in metal-mediated catalysis, where its ability to coordinate with transition metals enhances catalytic efficiency. For example, palladium-catalyzed cross-coupling reactions using this compound as a ligand have shown improved yields and selectivity compared to conventional ligands. This highlights its potential as a valuable tool in modern catalytic processes.

In the context of drug delivery systems, this compound has been investigated as a component of polymeric nanoparticles designed for targeted drug delivery. Its methoxybutanoic acid moiety contributes to the biocompatibility of these nanoparticles, while the Fmoc group enhances their stability during transit through biological systems. Preliminary in vitro studies indicate that nanoparticles incorporating this compound exhibit enhanced cellular uptake and reduced cytotoxicity, making them promising candidates for future therapeutic applications.

Moreover, recent research has explored the use of this compound in bioconjugation reactions, particularly in the modification of proteins and nucleic acids. Its reactivity under mild conditions facilitates efficient conjugation without compromising the integrity of biomolecules. This property is highly desirable in biotechnology applications such as enzyme immobilization and DNA labeling.

In conclusion, 4-2-(Ethyl Carboxy)-2-{(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino)Acetamido-3-Methoxybutanoic Acid stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features and favorable chemical properties make it an invaluable tool for researchers seeking to develop innovative solutions in organic synthesis, catalysis, drug delivery, and bioconjugation. As ongoing research continues to uncover new potentials for this compound, its role in advancing scientific frontiers is expected to grow significantly.

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